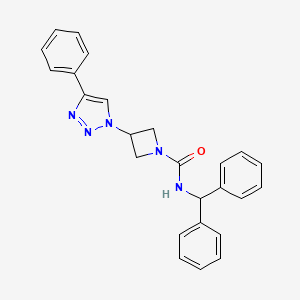

N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O/c31-25(26-24(20-12-6-2-7-13-20)21-14-8-3-9-15-21)29-16-22(17-29)30-18-23(27-28-30)19-10-4-1-5-11-19/h1-15,18,22,24H,16-17H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKMBPVJCDSBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

Reduction reactions can involve hydrogen gas and a suitable catalyst.

Substitution reactions may require nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound may be used in the production of advanced materials or as a component in chemical processes. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Biological Activity

N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide consists of several functional groups that contribute to its biological activity:

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's interaction with biological targets.

- Triazole Moiety : Known for its role in various pharmacological activities, the triazole ring enhances the compound's ability to form hydrogen bonds and participate in π-stacking interactions.

The molecular formula is , with a molecular weight of 350.42 g/mol.

The biological activity of N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity. HDAC inhibitors are known for their ability to alter gene expression and promote cancer cell death .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide:

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| FAAH Inhibition | 0.5 | Human recombinant FAAH | |

| HDAC Inhibition | 0.8 | MDA-MB-231 (breast cancer) | |

| Cytotoxicity | 10 | HeLa (cervical cancer) |

In Vivo Studies

In vivo studies have demonstrated promising results regarding the therapeutic potential of this compound:

- Anti-inflammatory Effects : In animal models of inflammation, N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide significantly reduced edema and pain responses.

- Analgesic Properties : The compound exhibited dose-dependent analgesic effects in models of acute and chronic pain, suggesting its potential as a therapeutic agent for pain management .

Case Studies

Several case studies have highlighted the effectiveness of N-benzhydryl derivatives in treating various conditions:

Case Study 1: Cancer Treatment

A study involving MDA-MB-231 cells treated with N-benzhydryl compounds showed a significant increase in early apoptosis markers after 48 hours of treatment. The results indicated that these compounds could serve as effective agents in breast cancer therapy by inducing cell death through HDAC inhibition .

Case Study 2: Pain Management

In a rat model of neuropathic pain, administration of N-benzhydryl derivatives resulted in a notable decrease in mechanical allodynia and thermal hyperalgesia. These findings support the hypothesis that FAAH inhibitors can modulate pain pathways effectively .

Q & A

Basic: What are the optimal synthetic routes for N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide?

Answer:

The synthesis typically involves sequential functionalization of the azetidine core. Key steps include:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Formation of the 1,2,3-triazole moiety via reaction of an azide intermediate with phenylacetylene under Cu(I) catalysis (e.g., CuI or CuSO₄/Na ascorbate) .

Azetidine ring functionalization: Introduction of the benzhydryl and carboxamide groups via nucleophilic substitution or coupling reactions. Solvents like DMSO or acetonitrile are critical for solubility and yield optimization .

Purification: Use of column chromatography or preparative HPLC, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Table 1: Representative Reaction Conditions for Triazole Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | Phenylacetylene, CuI, DMF, 60°C | 85–92 | |

| Azetidine coupling | Benzhydryl isocyanate, DCM, RT | 70–78 |

Basic: How is the structural integrity of this compound validated?

Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the triazole (e.g., 1,4-disubstitution) and azetidine substitution patterns. Key signals include δ ~7.2–7.8 ppm (aromatic protons) and δ ~3.8–4.5 ppm (azetidine protons) .

- Mass Spectrometry (HRMS): Exact mass matching within 2 ppm error .

- X-ray Crystallography: SHELX suite for refining crystal structures (e.g., SHELXL for small-molecule refinement) .

Advanced: How can researchers resolve discrepancies in bioactivity data across structurally similar azetidine-triazole derivatives?

Answer:

Contradictions may arise from:

- Substituent effects: Minor changes (e.g., benzhydryl vs. 4-chlorobenzyl) alter steric/electronic profiles. Use DFT calculations to correlate substituent properties (e.g., Hammett σ values) with activity trends .

- Assay variability: Standardize in vitro protocols (e.g., enzyme inhibition assays at fixed ATP concentrations). Cross-validate with orthogonal methods (SPR vs. fluorescence polarization) .

- Metabolic stability: Assess microsomal stability to rule out pharmacokinetic confounders .

Example: A 4-chlorobenzyl analog showed higher PDE inhibition than benzhydryl derivatives, attributed to enhanced lipophilic interactions .

Advanced: What strategies are recommended for optimizing the compound’s CNS permeability?

Answer:

- LogP/D calculations: Target LogP ~2–3 using software like MarvinSuite. Substituents like benzhydryl may increase LogP beyond optimal ranges.

- Blood-Brain Barrier (BBB) assays: Use in vitro models (e.g., PAMPA-BBB or MDCK-MDR1 cells) to assess passive diffusion/efflux .

- Structural simplification: Replace bulky groups (e.g., benzhydryl) with smaller bioisosteres (e.g., trifluoromethyl) to reduce molecular weight (<450 Da) .

Basic: What in vitro assays are suitable for preliminary neuropharmacological screening?

Answer:

- Enzyme inhibition: Phosphodiesterase (PDE) or kinase assays (IC₅₀ determination via fluorescence-based kits) .

- Receptor binding: Radioligand displacement assays for serotonin/dopamine receptors (e.g., 5-HT₃ or D₂).

- Cellular models: Neuronal cell viability (SH-SY5Y or PC12 cells) under oxidative stress .

Advanced: How can computational methods aid in target identification?

Answer:

- Molecular docking: Use AutoDock Vina or Glide to predict binding modes against PDEs or neurotransmitter receptors. Validate with MD simulations (NAMD/GROMACS) .

- Pharmacophore modeling: Identify critical interactions (e.g., hydrogen bonds with triazole nitrogen) .

- Chemogenomic databases: Screen ChEMBL or PubChem for structurally related bioactive compounds .

Basic: What analytical techniques detect degradation products during stability studies?

Answer:

- HPLC-MS/MS: Monitor hydrolytic degradation (e.g., azetidine ring opening) under acidic/alkaline conditions .

- Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), or oxidative stress (H₂O₂) .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Catalyst recycling: Use magnetic CoFe₂O₄/Cu(OH)₂ nanoparticles for CuAAC, achieving >90% recovery over 5 cycles .

- Solvent selection: Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- One-pot strategies: Combine azide formation and CuAAC in a single reactor to reduce waste .

Advanced: What crystallographic challenges arise during structural analysis?

Answer:

- Disorder in benzhydryl groups: Refine using SHELXL’s PART/SUMP instructions .

- Twinned crystals: Apply TwinRotMat or PLATON to resolve pseudo-merohedral twinning .

- Data collection: Use synchrotron radiation for weakly diffracting crystals (e.g., λ = 0.7–1.0 Å) .

Basic: What are the safety considerations for handling this compound?

Answer:

- Toxicity screening: Ames test for mutagenicity; LD₅₀ in rodents (oral/i.p.).

- Lab handling: Use PPE (gloves, goggles) due to potential irritancy from DMSO solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.